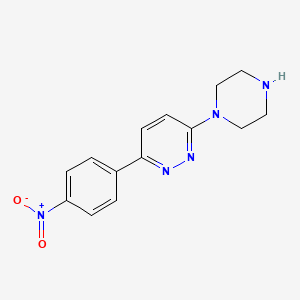

3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . Piperazine derivatives have been reported to exhibit various biological activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine” are not available in the sources I found .Wissenschaftliche Forschungsanwendungen

NPP has several scientific applications in the fields of organic chemistry and biochemistry. NPP has been used as a model compound for studying the reactivity of nitro groups in organic synthesis. It has also been used as a model compound for studying the reactivity of piperazine groups in organic synthesis. NPP has also been used in research related to the synthesis of pharmaceuticals, agricultural chemicals, and other industrial processes.

Wirkmechanismus

Target of Action

Similar compounds have been reported to target tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.

Mode of Action

Based on the information about similar compounds, it can be inferred that these compounds may interact with their targets (like tubulin) and inhibit their normal function . This interaction can lead to changes in the cell, such as disruption of microtubule dynamics, which can affect cell division and growth.

Biochemical Pathways

Disruption of this process can lead to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have been reported to induce apoptosis in cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells.

Vorteile Und Einschränkungen Für Laborexperimente

NPP has several advantages and limitations for lab experiments. One advantage of using NPP in lab experiments is its low cost and availability. NPP is relatively inexpensive and widely available, making it an ideal compound for use in lab experiments. A limitation of using NPP in lab experiments is its reactivity. NPP is a highly reactive compound, meaning it can react with other molecules in unpredictable ways, making it difficult to control in lab experiments.

Zukünftige Richtungen

The future directions of NPP research are vast and varied. One potential direction of research is to study the effects of NPP on other organisms, such as plants and animals. Another potential direction of research is to study the effects of NPP on various disease states, such as cancer and neurological disorders. Additionally, further research could be done to develop new synthetic methods for producing NPP. Finally, further research could be done to explore the potential applications of NPP in various industries, such as agriculture and pharmaceuticals.

Synthesemethoden

NPP can be synthesized through a three-step reaction of nitration, alkylation, and piperazine substitution. The nitration reaction involves the addition of a nitro group to a phenyl ring, forming 4-nitrophenyl. The alkylation reaction involves the addition of an alkyl group to the 4-nitrophenyl, forming 4-nitrophenyl-6-methylpyridazine. The piperazine substitution reaction involves the replacement of the methyl group with a piperazine group, forming NPP.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can form complexes with proteins, affecting their structure and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. By binding to the active sites of enzymes, this compound can inhibit or activate their activity, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and interactions. In in vitro studies, this compound has shown stability under specific conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Studies have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in oxidative phosphorylation, glycolysis, and other metabolic processes. By modulating these pathways, this compound can alter cellular energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and interactions with biomolecules. Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its effects on cellular processes. For example, the accumulation of this compound in the mitochondria can lead to mitochondrial dysfunction and apoptosis .

Eigenschaften

IUPAC Name |

3-(4-nitrophenyl)-6-piperazin-1-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c20-19(21)12-3-1-11(2-4-12)13-5-6-14(17-16-13)18-9-7-15-8-10-18/h1-6,15H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVCWVWVIFLGHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346190.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)